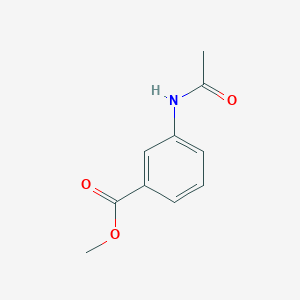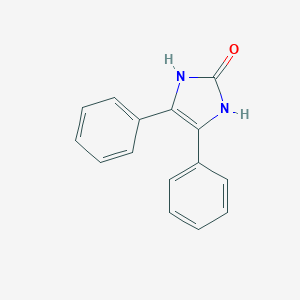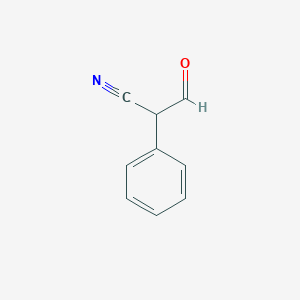![molecular formula C8H13N3O2 B181112 3-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-2-methyl-propionic acid CAS No. 842977-00-8](/img/structure/B181112.png)
3-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-2-methyl-propionic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-2-methyl-propionic acid” belongs to the class of 1,2,4-triazole derivatives . These compounds are known for their ability to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, including “3-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-2-methyl-propionic acid”, involves various techniques. The structures of these derivatives are confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis
The molecular structure of 1,2,4-triazole derivatives is confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis . The structure of these derivatives is also studied using molecular docking studies .Chemical Reactions Analysis
The in situ hydrolysis reactions play a significant role in the assembly processes of coordination polymers based on in situ formed 3,5-di (1H-1,2,4-triazol-1-yl)benzoic acid . These reactions regulate the structure via changing the concentration of HDTBA during the assembly process, which in turn regulates the coordination competition between HDTBA and inorganic anions, thus generating different structures .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazole derivatives are studied using various techniques. For instance, the IR absorption spectra of these compounds are characterized by the presence of two signals for C=O groups .Wissenschaftliche Forschungsanwendungen
Anticancer Applications
1,2,4-triazole derivatives, including the compound , have shown promising results as anticancer agents . For instance, compounds 7d, 7e, 10a, and 10d demonstrated significant cytotoxic activity against the Hela cell line . These compounds were found to have proper selectivity against normal and cancerous cell lines .
Antimicrobial Applications
Triazoles and their derivatives have been found to possess significant antimicrobial properties . This makes them potential candidates for the development of new antimicrobial drugs .
Antiviral Applications
Triazoles are also known for their antiviral activities . They can be used in the development of antiviral drugs, providing a new approach to combat viral diseases .
Antitubercular Applications
The antitubercular activity of triazoles is another important application . This could lead to the development of new treatments for tuberculosis .
Anticonvulsant Applications
Triazoles have been found to possess anticonvulsant properties . This makes them potential candidates for the development of new anticonvulsant drugs .
Analgesic Applications
Triazoles and their derivatives have been found to have analgesic properties . They could potentially be used in the development of new pain relief medications .
Antioxidant Applications
Triazoles have been found to possess antioxidant properties . This makes them potential candidates for the development of new antioxidant drugs .
Anti-inflammatory Applications
Triazoles and their derivatives have been found to have anti-inflammatory properties . They could potentially be used in the development of new anti-inflammatory medications .
Wirkmechanismus
Target of Action
The primary target of this compound is the aromatase enzyme . This enzyme plays a crucial role in the biosynthesis of estrogens, which are key hormones in various physiological processes. The compound’s interaction with this enzyme suggests potential applications in conditions where modulation of estrogen levels is beneficial.
Mode of Action
The compound interacts with its target, the aromatase enzyme, by forming hydrogen bonds . This interaction can lead to changes in the enzyme’s activity, potentially inhibiting its function
Biochemical Pathways
The compound’s interaction with the aromatase enzyme suggests that it may affect the biosynthesis of estrogens . By potentially inhibiting this enzyme, the compound could reduce the production of estrogens, impacting various physiological processes that depend on these hormones. The downstream effects of this interaction could include changes in cell proliferation, differentiation, and other processes influenced by estrogen levels.
Pharmacokinetics
The presence of the 1,2,4-triazole ring in the compound’s structure suggests that it may form hydrogen bonds with different targets, potentially improving its pharmacokinetic properties .
Result of Action
The compound has shown promising cytotoxic activity against certain cancer cell lines . This suggests that its interaction with the aromatase enzyme and the resulting potential inhibition of estrogen biosynthesis could have a cytotoxic effect on these cells.
Action Environment
The compound’s action, efficacy, and stability could be influenced by various environmental factors. For instance, the concentration of the compound and the presence of other molecules could affect its interaction with the aromatase enzyme and its subsequent effects . Additionally, factors such as pH and temperature could impact the compound’s stability and activity.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(3,5-dimethyl-1,2,4-triazol-1-yl)-2-methylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2/c1-5(8(12)13)4-11-7(3)9-6(2)10-11/h5H,4H2,1-3H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQMOIKPHHLOTEA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=N1)C)CC(C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90390321 |
Source


|
| Record name | 3-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-2-methyl-propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90390321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
842977-00-8 |
Source


|
| Record name | 3-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-2-methyl-propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90390321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


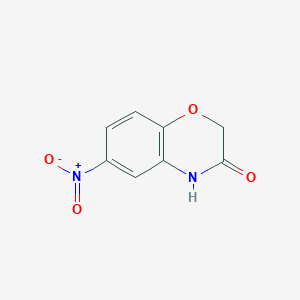

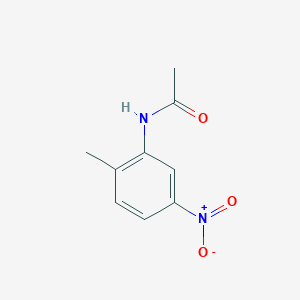
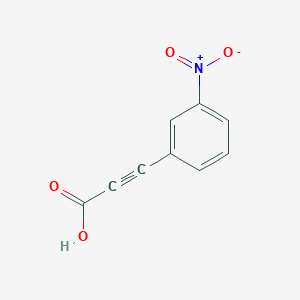
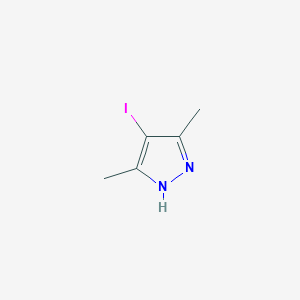

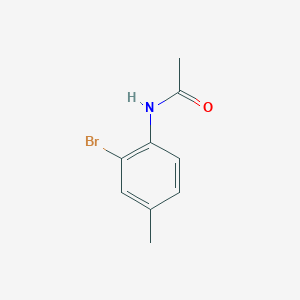
![4,4A,5,5a,6,6a-hexahydro-1H-4,6-ethenocyclopropa[f]isobenzofuran-1,3(3aH)-dione](/img/structure/B181043.png)
